Denifanstat, also known as TVB-2640, is a small-molecule drug developed by Sagimet Biosciences that acts as a potent inhibitor of fatty acid synthase. This compound has garnered attention for its potential therapeutic applications in oncology and metabolic disorders, particularly non-alcoholic steatohepatitis. Denifanstat functions by disrupting the synthesis of palmitate, a fatty acid crucial for tumor cell growth and survival, thereby inducing apoptosis in cancer cells and reducing liver fat in patients with metabolic conditions .
Denifanstat is classified as a fatty acid synthase inhibitor, specifically targeting the enzyme responsible for de novo fatty acid synthesis. The compound's chemical formula is CHNO, with a molar mass of approximately 439.56 g/mol . It has been evaluated in clinical trials for various cancers and conditions related to lipid metabolism .
The synthesis of Denifanstat involves several steps that are typically carried out under controlled laboratory conditions. While specific proprietary methods used by Sagimet Biosciences are not publicly detailed, the general approach to synthesizing small-molecule inhibitors like Denifanstat usually includes:
The precise synthetic pathway for Denifanstat remains proprietary but is designed to yield a compound with high bioavailability and specificity for fatty acid synthase .
Denifanstat's molecular structure can be represented by its chemical formula CHNO. The compound features multiple functional groups that contribute to its interaction with fatty acid synthase:
The three-dimensional conformation of Denifanstat allows it to effectively fit into the active site of fatty acid synthase, inhibiting its activity .
Denifanstat primarily acts through competitive inhibition of fatty acid synthase. Upon administration, it binds to the enzyme's active site, preventing the conversion of acetyl-CoA and malonyl-CoA into palmitate. This inhibition leads to:
In vitro studies have demonstrated that Denifanstat significantly inhibits the enzymatic activity of fatty acid synthase, as evidenced by assays measuring NADPH oxidation during substrate conversion .
Denifanstat exerts its effects through a mechanism involving:
Studies have shown that treatment with Denifanstat leads to significant reductions in both tumor cell viability and liver fat content in preclinical models .
Denifanstat has several notable physical properties:
Chemical analyses have confirmed that Denifanstat maintains high purity levels (≥98%) when synthesized properly .
Denifanstat has promising applications in various scientific fields:
Clinical trials continue to explore its efficacy across different patient populations and conditions related to aberrant lipid metabolism .
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: